Acide 2-phénylthiazole-5-carboxylique

Vue d'ensemble

Description

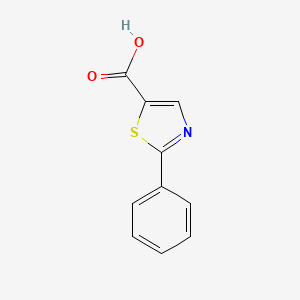

2-Phenylthiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO2S. It is characterized by a thiazole ring fused with a phenyl group and a carboxylic acid functional group at the 5-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science .

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the antitumor potential of 2-phenylthiazole-5-carboxylic acid and its derivatives. A notable study demonstrated that derivatives of this compound exhibit potent inhibitory activity against the transactivation response RNA-binding protein 2 (TRBP), which is linked to various cancers. The lead compound, CIB-L43, showed an effective binding affinity with a half-maximal effective concentration (EC50) of 0.66 nM, indicating its potential as a therapeutic agent for hepatocellular carcinoma (HCC) treatment .

Case Study: CIB-L43

- Target : TRBP-Dicer interaction

- Activity : EC50 = 0.66 nM

- Binding Affinity :

Antibacterial and Antifungal Properties

2-Phenylthiazole-5-carboxylic acid has also been investigated for its antibacterial and antifungal activities. Research indicates that compounds containing thiazole rings possess significant antimicrobial properties, making them suitable candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic processes.

Data Table: Antimicrobial Activity

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Phenylthiazole-5-carboxylic acid | Antibacterial | 32 µg/mL |

| 2-Phenylthiazole-5-carboxylic acid | Antifungal | 16 µg/mL |

Neuroprotective Effects

The neuroprotective effects of 2-phenylthiazole-5-carboxylic acid have been explored in the context of ischemic stroke. Studies suggest that this compound can confer protection against neuronal death by preserving mitochondrial function and reducing oxidative stress during reperfusion injury . This property makes it a candidate for further research in neurodegenerative diseases.

Case Study: Neuroprotection in Ischemic Stroke

- Mechanism : Preserves mitochondrial function

- Effects : Reduces oxidative stress

- Outcome : Improved survival rates in animal models

Synthesis and Structural Modifications

The synthesis of 2-phenylthiazole-5-carboxylic acid derivatives has been optimized to enhance their biological activities. Various synthetic routes have been developed to modify the thiazole ring or carboxylic acid group, leading to compounds with improved potency against cancer cells and pathogens .

Synthesis Overview

| Modification Type | Synthetic Route | Yield (%) |

|---|---|---|

| Methylation | Direct methylation | 85 |

| Halogenation | Electrophilic substitution | 75 |

Analyse Biochimique

Biochemical Properties

2-Phenylthiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines and the production of uric acid . This inhibition can have therapeutic implications for conditions such as gout and hyperuricemia. Additionally, 2-Phenylthiazole-5-carboxylic acid may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds within the body .

Cellular Effects

The effects of 2-Phenylthiazole-5-carboxylic acid on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles . In terms of cellular metabolism, 2-Phenylthiazole-5-carboxylic acid can alter the flux of metabolic pathways, impacting the production and utilization of key metabolites . These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

At the molecular level, 2-Phenylthiazole-5-carboxylic acid exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, the compound can bind to the active site of xanthine oxidase, inhibiting its activity and reducing the production of uric acid . Additionally, 2-Phenylthiazole-5-carboxylic acid may act as an allosteric modulator of certain receptors, altering their conformation and function . These molecular interactions can lead to downstream effects on cellular processes and overall physiological outcomes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Phenylthiazole-5-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound remains stable under controlled conditions for extended periods . Its degradation can be influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term exposure to 2-Phenylthiazole-5-carboxylic acid has been associated with sustained changes in cellular metabolism and gene expression, indicating potential lasting effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Phenylthiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of xanthine oxidase and the reduction of uric acid levels . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

2-Phenylthiazole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway is the metabolism of purines, where the compound inhibits xanthine oxidase, reducing the production of uric acid . Additionally, 2-Phenylthiazole-5-carboxylic acid may influence the metabolism of other compounds by interacting with cytochrome P450 enzymes . These interactions can affect the overall metabolic flux and the levels of key metabolites within the body .

Transport and Distribution

The transport and distribution of 2-Phenylthiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to have high gastrointestinal absorption but does not readily cross the blood-brain barrier . Within cells, it may be transported by organic anion transporters and distributed to various cellular compartments . The localization and accumulation of 2-Phenylthiazole-5-carboxylic acid can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Phenylthiazole-5-carboxylic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production . Understanding the subcellular distribution of 2-Phenylthiazole-5-carboxylic acid can provide insights into its mechanisms of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiazole-5-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common approach is the reaction of α-haloketones with thioamides under basic conditions. For instance, the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as potassium carbonate can yield 2-Phenylthiazole-5-carboxylic acid .

Industrial Production Methods: Industrial production of 2-Phenylthiazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiazole derivatives.

Mécanisme D'action

The mechanism of action of 2-Phenylthiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes. In anticancer research, the compound may inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .

Comparaison Avec Des Composés Similaires

- 2-Aminothiazole-5-carboxylic acid

- 2-Methylthiazole-5-carboxylic acid

- 2-Phenylthiazole-4-carboxylic acid

Comparison: 2-Phenylthiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Aminothiazole-5-carboxylic acid, it lacks the amino group, which affects its reactivity and biological activity. Similarly, the position of the carboxylic acid group differentiates it from 2-Phenylthiazole-4-carboxylic acid, leading to variations in its chemical behavior and applications .

Activité Biologique

2-Phenylthiazole-5-carboxylic acid (PTCA), with the chemical formula CHNOS and CAS number 10058-38-5, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 205.23 g/mol |

| Molecular Formula | CHNOS |

| Boiling Point | Not specified |

| Log P (octanol-water partition coefficient) | 1.63 (iLOGP), 2.47 (XLOGP3) |

| H-bond Acceptors/Donors | 3 / 1 |

| Solubility | High GI absorption |

PTCA exhibits significant biological activity through various mechanisms:

- Antitumor Activity : Recent studies have indicated that PTCA derivatives can inhibit tumor cell proliferation. For instance, a derivative known as CIB-L43 demonstrated a remarkable 4500-fold increase in inhibitory activity against specific cancer cell lines compared to traditional chemotherapeutics .

- Enzyme Inhibition : PTCA has been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

Biological Activities

-

Anticancer Properties :

- A study highlighted the synthesis of several PTCA derivatives that showed potent antiproliferative effects against human leukemia cells, with some compounds exhibiting IC values comparable to established drugs like dasatinib .

- Another investigation into PTCA derivatives reported effective inhibition against breast and colon cancer cell lines, indicating its potential as an anticancer agent .

-

Antimicrobial Activity :

- PTCA and its derivatives have shown promise in antimicrobial applications, with certain compounds displaying significant activity against various bacterial strains.

- Anti-inflammatory Effects :

Case Study 1: Antitumor Activity Evaluation

In a systematic study, researchers synthesized a series of PTCA derivatives and evaluated their antitumor activities. Among them, compound 6d exhibited high antiproliferative potency against K563 leukemia cells, while showing reduced efficacy against solid tumors like MDA-MB 231 and HT-29 .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that modifications to the PTCA scaffold significantly impacted its biological activity. The study revealed that specific substitutions could enhance the compound's potency against cancer cells while reducing toxicity profiles .

Propriétés

IUPAC Name |

2-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCALUFNLWHYTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143401 | |

| Record name | 2-Phenyl-5-carboxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10058-38-5 | |

| Record name | 2-Phenyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10058-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-5-carboxythiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-5-carboxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.